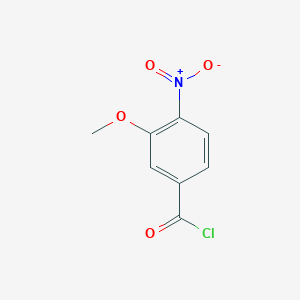

3-Methoxy-4-nitrobenzoyl chloride

Description

Contextual Significance in Synthetic Chemistry

The significance of 3-Methoxy-4-nitrobenzoyl chloride in synthetic chemistry lies in its function as a specialized building block. The presence of three distinct functional groups—the acyl chloride, the methoxy (B1213986) group, and the nitro group—on a single aromatic ring allows for multistep, regioselective transformations. This trifunctional nature makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com The electron-withdrawing nitro group and the electron-donating methoxy group influence the reactivity of the acyl chloride and the aromatic ring, providing chemists with a tool for fine-tuning electronic properties in target molecules. smolecule.com

Role as a Versatile Acylating Agent

The primary and most well-documented role of 3-Methoxy-4-nitrobenzoyl chloride is as a versatile acylating agent. smolecule.com The acyl chloride group (-COCl) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis. smolecule.com

Key acylation reactions include:

Formation of Amides: It reacts readily with primary and secondary amines to form the corresponding N-substituted 3-methoxy-4-nitrobenzamides. This reaction is fundamental for linking molecular fragments and is a common strategy in the synthesis of biologically active compounds. smolecule.comchemicalbook.com

Formation of Esters: In the presence of alcohols, it undergoes nucleophilic acyl substitution to yield 3-methoxy-4-nitrobenzoate esters. smolecule.com This esterification is crucial for creating ester-containing target molecules or for protecting alcohol functional groups during a synthetic sequence.

Friedel-Crafts Acylation: It can be employed to acylate other aromatic compounds, introducing the 3-methoxy-4-nitrobenzoyl moiety onto another aromatic ring system, thereby constructing more elaborate carbon skeletons. smolecule.com

These reactions are characteristic of acyl chlorides, but the substituents on the benzene (B151609) ring of 3-Methoxy-4-nitrobenzoyl chloride modulate this reactivity, allowing for specific applications where its particular electronic and steric profile is advantageous.

Overview of Research Trajectories

Research involving 3-Methoxy-4-nitrobenzoyl chloride has primarily focused on its synthesis and its subsequent use as a precursor for other compounds. The most common laboratory synthesis starts from 3-methoxy-4-nitrobenzoic acid. chemicalbook.com This starting material is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to convert the carboxylic acid into the more reactive acyl chloride. smolecule.comchemicalbook.com For instance, a documented procedure involves dissolving 3-methoxy-4-nitrobenzoic acid in a solvent like tetrahydrofuran (B95107) (THF), followed by the dropwise addition of oxalyl chloride. chemicalbook.com

Once synthesized, the research trajectory follows its application as an intermediate. For example, bubbling ammonia (B1221849) gas through a solution of 3-Methoxy-4-nitrobenzoyl chloride leads to the formation of 3-methoxy-4-nitrobenzamide, a precursor for other functional molecules. chemicalbook.com The strategic placement of the methoxy and nitro groups makes it a valuable starting point for synthesizing substituted anilines and other complex aromatic systems through further chemical modifications, such as the reduction of the nitro group.

Properties

IUPAC Name |

3-methoxy-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPUOOUROHGAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456208 | |

| Record name | 3-methoxy-4-nitro-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-92-4 | |

| Record name | 3-methoxy-4-nitro-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 4 Nitrobenzoyl Chloride

Established Synthetic Routes

The most practical and widely documented method for preparing 3-Methoxy-4-nitrobenzoyl chloride is the direct conversion of 3-methoxy-4-nitrobenzoic acid. Alternative theoretical routes, such as the sequential modification of simpler benzoyl chloride derivatives, are less established in scientific literature.

Sequential Nitration and Methoxylation of Benzoyl Chloride Derivatives

A synthetic strategy involving the initial nitration of a benzoyl chloride derivative followed by methoxylation is not a commonly reported or feasible route. The primary challenge lies in the directing effects of the functional groups on the aromatic ring during electrophilic substitution. The acyl chloride group is a deactivating, meta-directing group. Therefore, the nitration of benzoyl chloride would predominantly yield 3-nitrobenzoyl chloride. The subsequent introduction of a methoxy (B1213986) group at the 4-position via nucleophilic aromatic substitution would be chemically challenging and is not a standard established procedure for this target compound.

Conversion from 3-Methoxy-4-nitrobenzoic Acid

The conversion of 3-methoxy-4-nitrobenzoic acid into its acyl chloride is the most direct and established synthetic pathway. guidechem.com This process involves the substitution of the hydroxyl group of the carboxylic acid with a chloride atom using various chlorinating agents.

Utilization of Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to the clean nature of the reaction, where the byproducts, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gaseous and easily removed from the reaction system. google.com In a procedure analogous to the preparation of other nitrobenzoyl chlorides, 3-methoxy-4-nitrobenzoic acid can be reacted directly with thionyl chloride. google.comorgsyn.org Often, a catalyst such as pyridine (B92270) is used, and the reaction is conducted at elevated temperatures. For example, a similar synthesis of p-nitrobenzoyl chloride using thionyl chloride and a pyridine catalyst is heated to 90°C for 12 hours, resulting in yields greater than 98%. google.com The excess thionyl chloride can be removed by distillation, followed by vacuum distillation of the final product. google.comorgsyn.org

Alternative Chlorinating Agents (e.g., PCl₅, Oxalyl Chloride)

Other chlorinating agents are also effective for this transformation.

Oxalyl Chloride: A documented method for the synthesis of 3-Methoxy-4-nitrobenzoyl chloride as a reactive intermediate involves the use of oxalyl chloride. chemicalbook.com In this procedure, 3-methoxy-4-nitrobenzoic acid is dissolved in an inert solvent like tetrahydrofuran (B95107) (THF) and cooled to 0°C. Oxalyl chloride is added dropwise, followed by a catalytic amount of N,N-dimethyl-formamide (DMF). The reaction mixture is stirred for approximately one hour as it warms to room temperature. chemicalbook.com The solvent is then removed under reduced pressure to yield the crude 3-Methoxy-4-nitrobenzoyl chloride. chemicalbook.com

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another classic and potent reagent for this conversion. The reaction of a substituted nitrobenzoic acid with PCl₅ typically proceeds upon gentle heating. orgsyn.org The reaction forms a homogeneous liquid, and the byproduct, phosphorus oxychloride (POCl₃), can be removed by distillation. orgsyn.org This method is known to produce high yields, often between 90-96%, provided that high-purity reagents are used. orgsyn.org

Phosphorus Trichloride (B1173362) (PCl₃): Phosphorus trichloride can also be employed for the conversion of carboxylic acids to acyl chlorides, often in the presence of the other reactant that the acyl chloride will be reacting with, such as an amine to form an amide. patsnap.com

| Chlorinating Agent | Typical Conditions | Byproducts | Yield | Reference |

| Thionyl Chloride (SOCl₂) (with Pyridine) | Heating at 90°C for 12 hours. | SO₂, HCl | >98% | google.com |

| Oxalyl Chloride (with DMF) | 0°C to room temperature in THF for 1 hour. | CO, CO₂, HCl | High (used in-situ) | chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | Heating on a water bath. | POCl₃, HCl | 90-96% | orgsyn.org |

Reaction Conditions and Optimization Strategies

Optimizing the synthesis of 3-Methoxy-4-nitrobenzoyl chloride primarily involves controlling the conditions for the formation of its precursor, 3-methoxy-4-nitrobenzoic acid.

Temperature Control in Nitration Processes

The precursor, 3-methoxy-4-nitrobenzoic acid, is synthesized by the nitration of 4-methoxybenzoic acid (p-anisic acid). Temperature control during this electrophilic aromatic substitution is critical for maximizing yield and selectivity. truman.edu The methoxy group is a strong activating group, making the aromatic ring highly susceptible to nitration. Without careful temperature management, side reactions such as the formation of dinitro compounds can occur, reducing the purity and yield of the desired product. nih.gov

Different procedures report a range of optimal temperatures. Some methods employ elevated temperatures; for instance, a patented process describes heating a mixture of anisic acid in 60% nitric acid to 90°C to complete the nitration. google.com However, it is more common for nitration of activated aromatic rings to be carried out at very low temperatures. truman.edu For example, the nitration of similar benzoic acid derivatives is often performed at temperatures between -30°C and 5°C to ensure high regioselectivity and prevent unwanted side products. truman.edupatsnap.com The use of microreactors with high heat transfer efficiency is a modern approach to maintain excellent temperature control during highly exothermic nitration reactions. nih.gov Ultimately, precise temperature control is a key strategy to manage the reaction's exothermic nature and ensure the selective synthesis of the mononitrated product. google.comrsc.org

| Substrate | Nitrating Agent | Temperature | Key Observation | Reference |

| 4-Methoxybenzoic acid | 60% Nitric Acid | 90°C | Reaction completion. | google.com |

| Benzoic Acid | Conc. H₂SO₄ / Conc. HNO₃ | < 5°C | Minimizes ortho-product formation. | truman.edu |

| m-Toluic Acid | Nitric Acid | -30 to -15°C | High selectivity for the target product. | patsnap.com |

| Toluene (B28343) | H₂SO₄ / HNO₃ | 65°C | Example of nitration in a microreactor. | nih.gov |

Solvent Selection in Acyl Chloride Formation

The choice of solvent is a critical parameter in the synthesis of 3-Methoxy-4-nitrobenzoyl chloride. In many procedures involving thionyl chloride, the reagent itself can serve as the solvent, particularly when used in excess. researchgate.netgoogle.com This approach simplifies the reaction setup and avoids the need for subsequent solvent removal. google.com

When a solvent is necessary, it must be inert to the highly reactive chlorinating agents and the acyl chloride product. Suitable solvents for aromatic acyl chloride synthesis include aromatic hydrocarbons like toluene or xylene, and chlorinated solvents such as dichloromethane (B109758) (DCM). researchgate.net For reactions with oxalyl chloride, DCM is commonly used in conjunction with a catalytic amount of DMF. commonorganicchemistry.comchemicalbook.com The catalyst, typically DMF or pyridine, works by forming a Vilsmeier reagent in situ, which is the active chlorinating species. masterorganicchemistry.comresearchgate.net The selection of a solvent often depends on the solubility of the starting carboxylic acid and the reaction temperature required. researchgate.net For aromatic acids that may have poor solubility at room temperature, heating in a higher-boiling solvent like toluene or even proceeding without a solvent at reflux temperature can be effective. researchgate.net

| Solvent | Rationale for Use | Applicable Reagent(s) |

| None (Neat Reagent) | Thionyl chloride acts as both reagent and solvent, simplifying the process. researchgate.netgoogle.com | Thionyl chloride |

| Dichloromethane (DCM) | A common, low-boiling inert solvent, ideal for reactions at or near room temperature. commonorganicchemistry.com | Oxalyl chloride |

| Toluene / Xylene | Higher-boiling inert solvents suitable for reactions requiring elevated temperatures. researchgate.net | Thionyl chloride |

| Acetonitrile (ACN) | A polar aprotic solvent sometimes used in these reactions. commonorganicchemistry.com | Thionyl chloride |

This table summarizes common solvent choices for the formation of acyl chlorides from carboxylic acids.

Purification Techniques in Synthetic Protocols

Following the synthesis, purification of 3-Methoxy-4-nitrobenzoyl chloride is essential to remove unreacted starting material, excess reagents, and reaction byproducts. lookchem.comnerdfighteria.info The primary impurities depend on the synthetic route but typically include the parent carboxylic acid and byproducts like phosphorus oxychloride if PCl₅ is used. prepchem.comlookchem.com The two most common and effective purification methods for acyl chlorides are distillation and recrystallization. beyond-tutors.com

Distillation is highly effective for liquid acyl chlorides. libretexts.org Given that many acyl chlorides can decompose at high temperatures, the process is almost always carried out under reduced pressure (vacuum distillation). prepchem.comgoogle.com This allows the compound to boil at a lower temperature, mitigating the risk of thermal decomposition. google.com For example, the purification of 4-nitrobenzoyl chloride involves an initial distillation at atmospheric pressure to remove the lower-boiling phosphorus oxychloride, followed by vacuum distillation of the residue to obtain the pure product. prepchem.comorgsyn.org

For solid acyl chlorides, recrystallization is the preferred method of purification. lookchem.com 3-Methoxy-4-nitrobenzoyl chloride, being a solid, is amenable to this technique. The crucial factor is the selection of an appropriate solvent. The solvent must be one in which the acyl chloride is soluble at high temperatures but sparingly soluble at low temperatures. nerdfighteria.info Importantly, the solvent must be anhydrous and non-hydroxylic (e.g., not water or alcohols) to prevent hydrolysis of the reactive acyl chloride group. chemguide.co.uklookchem.com Suitable solvents for recrystallizing aryl chlorides include carbon tetrachloride, toluene, and various petroleum ethers. prepchem.comorgsyn.orglookchem.com

| Purification Technique | Description | Advantages | Considerations |

| Distillation | Separation based on differences in boiling points. libretexts.org | Effective for removing non-volatile impurities and liquid byproducts (e.g., POCl₃). prepchem.com | Must be performed under reduced pressure to prevent thermal decomposition of the product. orgsyn.orggoogle.com |

| Recrystallization | Purification of a solid based on differential solubility in a specific solvent. nerdfighteria.info | Excellent for achieving high purity of solid products. | Requires finding a suitable anhydrous, non-hydroxylic solvent; potential for product loss in the mother liquor. lookchem.com |

This table compares the primary methods for the purification of acyl chlorides.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4 Nitrobenzoyl Chloride

Acylating Agent Properties and Nucleophilic Reactivitysmolecule.comwikipedia.org

3-Methoxy-4-nitrobenzoyl chloride is an organic compound characterized by a benzoyl chloride structure substituted with a methoxy (B1213986) (-OCH₃) group and a nitro (-NO₂) group. smolecule.com Its chemical formula is C₈H₆ClNO₄. epa.gov This compound is primarily recognized for its role as an acylating agent in organic synthesis. smolecule.com The acyl chloride functional group is highly reactive, enabling the introduction of the 3-methoxy-4-nitrobenzoyl moiety into other molecules through reactions with various nucleophiles. smolecule.comontosight.ai

Common nucleophilic acyl substitution reactions involving 3-methoxy-4-nitrobenzoyl chloride include:

Reaction with amines to form corresponding amides. smolecule.comyoutube.comyoutube.com

Reaction with alcohols to produce esters. smolecule.com

Reaction with thiols to yield thioesters. smolecule.com

The compound can also participate in Friedel-Crafts acylation reactions, where it acylates aromatic compounds. smolecule.com

Electrophilic Nature of the Carbonyl Carbonwikipedia.org

The carbonyl carbon in the acyl chloride group of 3-methoxy-4-nitrobenzoyl chloride is highly electrophilic. This electrophilicity is a key determinant of the compound's reactivity. The chlorine atom, being a good leaving group, and the electron-withdrawing nature of the oxygen atom both contribute to the partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles. smolecule.com

Influence of the Nitro Group on Electrophilicitywikipedia.org

The presence of the nitro group (-NO₂) at the para position to the acyl chloride group significantly enhances the electrophilicity of the carbonyl carbon. ontosight.aiquora.com The nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects. quora.com This withdrawal of electron density from the benzene (B151609) ring and, consequently, from the carbonyl carbon, makes the carbon atom even more electron-deficient and thus more reactive towards nucleophiles. ontosight.ai

Positional Effects of Substituents on Reactivitywikipedia.org

The reactivity of substituted benzoyl chlorides is influenced by the electronic and steric effects of the substituents on the aromatic ring. ontosight.ai

Steric Hindrance Considerationswikipedia.org

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. youtube.comyoutube.com In the case of 3-methoxy-4-nitrobenzoyl chloride, the substituents on the benzene ring can sterically hinder the approach of a nucleophile to the carbonyl carbon. The methoxy group at the 3-position, being ortho to the acyl chloride, can create some steric bulk, potentially slowing down the reaction rate compared to an unsubstituted benzoyl chloride. youtube.com However, the impact of this steric hindrance is often weighed against the electronic effects of the substituents. researchgate.net

Electronic Effects and Hammett Correlations in Reaction Kineticsnumberanalytics.com

The electronic effects of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation. wikipedia.org This equation relates the reaction rate or equilibrium constant of a reaction to the electronic properties of the substituents. viu.ca The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. viu.ca

Transformations of the Nitro Groupsmolecule.com

The nitro group in 3-methoxy-4-nitrobenzoyl chloride can undergo various transformations, most notably reduction. The reduction of aromatic nitro compounds is a significant reaction in organic chemistry, often leading to the formation of anilines, which are valuable synthetic intermediates. wikipedia.orgnumberanalytics.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic hydrogenation: This method uses catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgnumberanalytics.com

Metal-based reductions: Reagents such as iron in acidic media, tin(II) chloride, or zinc metal can be used to reduce the nitro group. wikipedia.orglibretexts.org

Depending on the reaction conditions and the reducing agent used, the nitro group can be reduced to various functional groups, including:

Amines (-NH₂) wikipedia.org

Hydroxylamines (-NHOH) wikipedia.org

Azo compounds (-N=N-) wikipedia.org

Hydrazine compounds (-NH-NH-) wikipedia.org

The choice of reducing agent allows for selectivity in the transformation of the nitro group, providing access to a range of different substituted aniline (B41778) derivatives. organic-chemistry.org

Reaction Mechanism Studies

The most characteristic reaction of acyl chlorides, including 3-methoxy-4-nitrobenzoyl chloride, is nucleophilic acyl substitution. This reaction proceeds via a well-established two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.com In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com This intermediate is typically unstable. youtube.com In the second step, the carbonyl double bond is reformed, and the chloride ion, being a good leaving group (as it is the conjugate base of a strong acid), is eliminated. masterorganicchemistry.comyoutube.com

The general pathway can be summarized as follows:

Addition: The nucleophile (Nu⁻) adds to the carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, ejecting the chloride (Cl⁻) leaving group.

This mechanism applies whether the reaction is conducted with a negatively charged nucleophile (like hydroxide) or a neutral nucleophile (like water or an alcohol). youtube.comyoutube.com With neutral nucleophiles, an additional deprotonation step is required after the initial attack. youtube.com

Solvolysis is a specific type of nucleophilic acyl substitution where the solvent acts as the nucleophile. The mechanism of solvolysis for substituted benzoyl chlorides is highly sensitive to both the substituents on the aromatic ring and the properties of the solvent. acs.orgnih.gov These reactions can proceed through different pathways, ranging from a dissociative (unimolecular, SN1-like) mechanism, which involves the formation of an acylium ion intermediate, to an associative (bimolecular, addition-elimination) mechanism. acs.orgnih.gov

The extended Grunwald-Winstein equation is a valuable tool for elucidating these mechanisms by correlating the specific rate of solvolysis (k) with the solvent's ionizing power (YCl) and its nucleophilicity (NT):

log(k/k₀) = lNT + mYCl

Here, l represents the sensitivity of the reaction to solvent nucleophilicity, and m represents its sensitivity to solvent ionizing power. A high l value (≥ 1.0) and a moderate m value (~0.5) are characteristic of a bimolecular addition-elimination pathway. nih.gov Conversely, a low l value and a high m value suggest a dissociative, unimolecular mechanism.

Studies on dimethoxybenzoyl chlorides illustrate the impact of substituent position. The solvolysis of 3,4-dimethoxybenzoyl chloride is interpreted as proceeding through a unimolecular pathway, driven by the strong resonance effect of the para-methoxy group which stabilizes the acylium ion. researchgate.netkoreascience.kr In contrast, 3,5-dimethoxybenzoyl chloride, which lacks this resonance stabilization, follows a dual mechanism, shifting between unimolecular and bimolecular pathways depending on the solvent's character. researchgate.netkoreascience.kr For 3,4,5-trimethoxybenzoyl chloride, the two meta-methoxy groups have a retarding inductive effect, allowing for kinetic studies over a wider range of solvents and yielding l = 0.29 and m = 0.54, indicating a mechanism with significant unimolecular character. researchgate.net

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Predominant Mechanism | Reference |

| Phenyl chloroformate | 1.37 | 0.47 | Bimolecular (Addition-Elimination) | nih.gov |

| p-Methoxyphenyl chloroformate | - | - | Bimolecular (Addition-Elimination) | nih.gov |

| 3,4,5-Trimethoxybenzoyl chloride | 0.29 | 0.54 | Unimolecular (Ionization) | researchgate.net |

| 3,4-Dimethoxybenzoyl chloride | - | - | Unimolecular (Ionization) | researchgate.netkoreascience.kr |

| 3,5-Dimethoxybenzoyl chloride | - | - | Dual (Unimolecular or Bimolecular depending on solvent) | researchgate.netkoreascience.kr |

The position of substituents on the benzoyl ring can lead to dramatic differences in reactivity, a phenomenon known as the "ortho effect." In some cases, a group at the ortho position can participate in the reaction, providing intramolecular assistance (also known as anchimeric assistance), which accelerates the reaction rate compared to its meta or para isomers.

Kinetic studies comparing the reaction of substituted benzoyl chlorides with aniline in benzene have shown that ortho-substituted derivatives often react faster than their para-substituted counterparts. rsc.org For example, the rate of reaction for ortho-substituted benzoyl chlorides with aniline is consistently higher than that for the corresponding para-substituted isomers. This rate enhancement can be attributed to several factors, including intramolecular catalysis where the ortho group stabilizes the transition state, or steric effects that may favor a more reactive conformation.

Similarly, in the synthesis of certain heterocyclic compounds, the yield can be significantly influenced by the position of the substituent. For instance, in the formation of 3-substituted 5,5-dimethyl isoxazolines from aldoximes, ortho-substituted starting materials provided better yields than their meta-substituted analogs, suggesting a favorable interaction or stabilization from the ortho group during the reaction sequence. acs.org While 3-methoxy-4-nitrobenzoyl chloride itself lacks an ortho substituent that could provide direct intramolecular assistance to the acyl chloride group, the study of its ortho-substituted analogs provides crucial insight into the subtle electronic and steric factors that govern the reactivity of substituted benzoyl chlorides.

| Reactant Pair | Relative Reactivity | Observation | Reference |

| Ortho-substituted benzoyl chlorides vs. Para-substituted benzoyl chlorides (with aniline) | Ortho > Para | Reactions of ortho-substituted isomers are faster than those of the corresponding para-derivatives. | rsc.org |

| Ortho-substituted aldoximes vs. Meta-substituted aldoximes (in isoxazoline (B3343090) synthesis) | Ortho > Meta | Ortho-substituted starting materials provided higher yields of the final product. | acs.org |

Derivatization Strategies and Functional Group Transformations

Amide Formation via Reaction with Amines

The reaction of 3-Methoxy-4-nitrobenzoyl chloride with primary and secondary amines is a fundamental method for forming amide bonds, a critical linkage in many pharmaceuticals and biologically active molecules. mdpi.com This reaction, often a type of Schotten-Baumann reaction, typically proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. mdpi.com

The synthesis of substituted nitrobenzamides from 3-Methoxy-4-nitrobenzoyl chloride is a straightforward and efficient process. The reaction involves treating the acyl chloride with a wide range of primary or secondary amines. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net This method allows for the creation of a diverse library of N-substituted 3-methoxy-4-nitrobenzamides.

A general procedure involves dissolving the amine in a suitable solvent like dichloromethane (B109758), followed by the addition of 3-Methoxy-4-nitrobenzoyl chloride. mdpi.com The reaction mixture is stirred, and a base is added to facilitate the reaction. mdpi.com The resulting substituted nitrobenzamide can then be isolated and purified. The synthesis of various novel 4-substituted-3-nitrobenzamide derivatives has been shown to yield compounds with potent anti-tumor activities. nih.gov

Table 1: Examples of Substituted Nitrobenzamide Synthesis

| Amine Reactant | Product |

|---|---|

| Benzylamine | N-benzyl-3-methoxy-4-nitrobenzamide |

| 2-Phenylethylamine | 3-Methoxy-N-(2-phenylethyl)-4-nitrobenzamide |

| Aniline (B41778) | 3-Methoxy-N-phenyl-4-nitrobenzamide |

The acylation of heterocyclic amines with acyl chlorides like 3-Methoxy-4-nitrobenzoyl chloride is a key step in the synthesis of complex molecules with potential pharmacological applications. Heterocycles such as oxadiazoles, pyrazoles, and benzothiazoles are common scaffolds in medicinal chemistry. researchgate.netnih.gov For instance, substituted benzamides have been synthesized through the condensation of 2-amino-4-chloro-5-nitro-benzothiazole with various benzoyl chlorides in the presence of dry pyridine. researchgate.net This approach can be applied to 3-Methoxy-4-nitrobenzoyl chloride to generate novel benzothiazole (B30560) derivatives.

The reaction conditions are similar to those for other amine acylations, often requiring an inert solvent and a base to scavenge the generated acid. The resulting N-acylated heterocycles can serve as precursors for more complex structures.

Table 2: Examples of Heterocyclic Amine Acylation

| Heterocyclic Amine | Product |

|---|---|

| 2-Amino-1,3,4-oxadiazole | N-(1,3,4-Oxadiazol-2-yl)-3-methoxy-4-nitrobenzamide |

| 3-Aminopyrazole | 3-Methoxy-4-nitro-N-(1H-pyrazol-3-yl)benzamide |

An alternative strategy for forming N-aryl amides involves the direct reaction of a nitroarene with an acyl chloride, mediated by a reducing agent like iron powder in water. rsc.org This method provides a pathway to synthesize anilides from nitrobenzene (B124822) derivatives and various acyl chlorides. rsc.org While this reaction typically involves the reduction of the nitro group on one reactant to an amine in situ, which then reacts with the acyl chloride, it highlights a versatile approach to amide bond formation. rsc.orgnih.gov

In a typical procedure, the nitroarene, acyl chloride, and iron dust are heated in a solvent such as water. rsc.org The reaction of nitrobenzene with various benzoyl chlorides has been shown to produce N-aryl amides in good to excellent yields. rsc.org Acyl chlorides with electron-donating substituents tend to give higher yields. rsc.org This method could potentially be adapted for reactions involving 3-Methoxy-4-nitrobenzoyl chloride.

Table 3: Substrate Scope for Fe-Mediated N-Aryl Amide Synthesis (Adapted from rsc.org)

| Nitroarene | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| Nitrobenzene | Benzoyl chloride | N-Phenylbenzamide | 88 |

| Nitrobenzene | 4-Methoxybenzoyl chloride | 4-Methoxy-N-phenylbenzamide | 92 |

| Nitrobenzene | 4-Chlorobenzoyl chloride | 4-Chloro-N-phenylbenzamide | 75 |

Ester Synthesis from Alcoholysis Reactions

Esterification via alcoholysis is another significant transformation for 3-Methoxy-4-nitrobenzoyl chloride. This reaction involves the treatment of the acyl chloride with an alcohol, typically in the presence of a base like pyridine or triethylamine, to form the corresponding ester. This method is widely used due to the high reactivity of acyl chlorides. nih.gov

The general procedure consists of adding the acyl chloride to a solution of the alcohol in an inert solvent. The base acts as a scavenger for the HCl produced during the reaction. nih.gov This reaction is suitable for a wide variety of alcohols, leading to a diverse range of esters.

The benzoylation of alcohols containing other functional groups is a valuable technique for introducing the 3-methoxy-4-nitrobenzoyl moiety as a protecting group or as a building block for more complex molecules. The reaction conditions are generally mild, allowing for the selective acylation of the hydroxyl group without affecting other sensitive functionalities.

For example, the synthesis of 4-methoxybenzyl esters can be achieved by reacting an acid chloride with 4-methoxybenzyl alcohol. nih.gov This principle is applicable to a wide array of functionalized alcohols, including those with additional hydroxyl, amino, or keto groups, provided these groups are appropriately protected if necessary.

Table 4: Examples of Ester Synthesis with Functionalized Alcohols

| Alcohol Reactant | Product |

|---|---|

| Ethanol | Ethyl 3-methoxy-4-nitrobenzoate |

| Benzyl (B1604629) alcohol | Benzyl 3-methoxy-4-nitrobenzoate |

| Ethylene glycol | 2-Hydroxyethyl 3-methoxy-4-nitrobenzoate |

Coupling Reactions for Complex Molecular Architectures

While 3-Methoxy-4-nitrobenzoyl chloride itself is not typically a direct partner in cross-coupling reactions, its derivatives are instrumental in constructing complex molecular architectures via methods like the Suzuki-Miyaura coupling. nih.govresearchgate.net For example, a derivative of 3-Methoxy-4-nitrobenzoyl chloride that also contains a halide (e.g., bromo or iodo) on the aromatic ring could be synthesized. This difunctionalized compound can then undergo a Suzuki-Miyaura reaction.

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov This reaction is a powerful tool for forming carbon-carbon bonds. A hypothetical strategy would involve first reacting 3-Methoxy-4-nitrobenzoyl chloride with an amino-functionalized aryl halide to form an amide. This amide, now containing a halogenated aryl group, could then participate in a Suzuki-Miyaura coupling with a boronic acid to append another aryl or heteroaryl group, leading to highly complex structures. The development of new palladium catalysts continues to expand the scope of these reactions to include challenging substrates like heteroaryl chlorides. researchgate.net

Reactions with Organophosphorus Compounds

3-Methoxy-4-nitrobenzoyl chloride is a suitable substrate for reaction with trivalent organophosphorus compounds, such as trialkyl phosphites, to generate acylphosphonates. This transformation is a variation of the well-established Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org

While the classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, the scope extends to other electrophiles, including acyl chlorides. beilstein-archives.org The reaction with an acyl chloride, such as 3-Methoxy-4-nitrobenzoyl chloride, proceeds through a similar mechanism to yield an acylphosphonate ester.

The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite (e.g., triethyl phosphite) on the electrophilic carbonyl carbon of the benzoyl chloride. This forms a highly reactive phosphonium (B103445) intermediate. In the subsequent step, a halide ion, which was eliminated in the initial step, attacks one of the alkyl groups on the phosphorus atom in an SN2 fashion. This results in the dealkylation of the phosphonium salt and the formation of the stable pentavalent acylphosphonate product and an alkyl chloride byproduct.

Although specific literature detailing this reaction for 3-methoxy-4-nitrobenzoyl chloride is not abundant, the reaction of other substituted benzoyl chlorides is known, and the mechanism is a fundamental transformation in organophosphorus chemistry. mdpi.com The resulting (3-methoxy-4-nitrobenzoyl)phosphonate derivatives are valuable synthetic intermediates, for instance, in the synthesis of α-ketophosphonates or in Horner-Wadsworth-Emmons type reactions.

Incorporation into Polymer-Supported Synthesis

The attachment of reactive molecules to solid polymer supports is a cornerstone of modern high-throughput organic synthesis, simplifying purification and enabling the automation of multi-step processes. 3-Methoxy-4-nitrobenzoyl chloride can be effectively utilized in this context, serving as a reagent or linker that is immobilized on a polymer resin. smolecule.com

One common strategy involves linking the benzoyl moiety to a functionalized polystyrene resin, such as a hydroxyl-bearing resin (e.g., Wang resin) or an aminomethyl resin. The reaction follows the standard nucleophilic acyl substitution pathway, where the nucleophilic group on the polymer attacks the acyl chloride to form a stable ester or amide linkage, covalently binding the 3-methoxy-4-nitrobenzoyl group to the solid support.

Alternatively, the corresponding carboxylic acid, 3-methoxy-4-nitrobenzoic acid, can be coupled to a chloromethylated polystyrene resin, known as Merrifield resin. peptide.comwikipedia.org In this approach, the cesium salt of the carboxylic acid is often used to displace the chloride on the resin, forming a benzyl ester linkage. peptide.com

Once tethered to the support, the immobilized 3-methoxy-4-nitrobenzoyl group can be used as a polymer-bound acylating agent. More significantly, the nitro group on the aromatic ring can be chemically transformed while attached to the resin. For example, the nitro group can be reduced to an amine. This polymer-bound aniline derivative can then undergo a series of further reactions. The key advantage of this approach is that at the end of each reaction step, excess reagents and byproducts are simply washed away from the polymer beads, eliminating the need for complex chromatographic purification. After the desired chemical sequence is complete, the final product can be cleaved from the resin.

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

3-Methoxy-4-nitrobenzoyl chloride serves as a crucial intermediate in multi-step synthetic pathways. A notable application is in Friedel-Crafts acylation reactions. For instance, it is used in the SnCl4-catalyzed Friedel-Crafts acylation of ethyl 3,4-methylenedioxy phenylacetate. mdpi.com This reaction produces the ketoester intermediate, ethyl 2-(2-methoxy-4-nitrobenzoyl)-4,5-(methylenedioxy) phenylacetate, in a 48% yield. mdpi.com The reactivity of the acyl chloride group, influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, makes it a precise tool for building complex carbon skeletons.

| Reactant | Intermediate Product | Catalyst | Yield |

|---|---|---|---|

| 3-Methoxy-4-nitrobenzoyl chloride | ethyl 2-(2-methoxy-4-nitrobenzoyl)-4,5-(methylenedioxy) phenylacetate | SnCl4 | 48% mdpi.com |

Precursor for Therapeutically Relevant Scaffolds

The compound is a key starting material for synthesizing molecular scaffolds that are of significant interest in medicinal chemistry and drug discovery.

3-Methoxy-4-nitrobenzoyl chloride is instrumental in the synthesis of 2,3-benzodiazepine (2,3-BZD) derivatives. mdpi.com These compounds are of particular interest as they are known to be noncompetitive antagonists of AMPA receptors, giving them potential anticonvulsant and neuroprotective properties. nih.govresearchgate.net

The synthesis involves a cascade reaction where the previously formed ketoester intermediate, ethyl 4,5-(methylenedioxy)-2-(3-methoxy-4-nitrobenzoyl) phenyl acetate, is treated with hydrazine hydrate in ethanol and acetic acid. mdpi.com This process, involving imine formation followed by cyclization, yields 1-(2-Methoxy-4-nitrophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one in a 33% yield. mdpi.com This demonstrates a direct pathway from 3-methoxy-4-nitrobenzoyl chloride to a therapeutically relevant heterocyclic system.

| Intermediate | Reagent | Final Product | Yield |

|---|---|---|---|

| ethyl 4,5-(methylenedioxy)-2-(3-methoxy-4-nitrobenzoyl) phenyl acetate | Hydrazine Hydrate | 1-(2-Methoxy-4-nitrophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one | 33% mdpi.com |

The role of 3-methoxy-4-nitrobenzoyl chloride extends to being a fundamental building block for various potential pharmaceutical intermediates. Its structure is incorporated into larger molecules, providing a substituted phenyl moiety that can be crucial for biological activity. The synthesis pathway toward 2,3-benzodiazepines is a clear example where it acts as a foundational component for a class of compounds with recognized pharmacological potential. mdpi.comnih.gov Related nitro-substituted benzoyl chlorides are also recognized as important intermediates in the production of pharmaceuticals. chemimpex.com

Role in Agrochemical Synthesis

While specific examples detailing the use of 3-methoxy-4-nitrobenzoyl chloride in agrochemical synthesis are not prominent in the literature, related benzoyl chloride derivatives are significant in the sector. bromchemlaboratories.in Compounds like 4-nitrobenzoyl chloride and 4-methoxybenzoyl chloride are used in the manufacture of herbicides, pesticides, and fungicides. chemimpex.combromchemlaboratories.in The chemical reactivity of the acyl chloride functional group makes it suitable for creating the ester and amide linkages common in many active agrochemical ingredients.

Utility in Specialty Chemical Production

In the broader chemical industry, substituted benzoyl chlorides are valuable for producing specialty chemicals. The reactivity of the acyl chloride allows for its use in creating dyes and pigments. For instance, related compounds are precursors in developing colorants for textiles and other materials. chemimpex.com The presence of the nitro and methoxy groups on the aromatic ring of 3-methoxy-4-nitrobenzoyl chloride can influence the chromophoric properties of any resulting dye molecules.

Application in Material Science for Polymer Development

In the field of material science, 3-methoxy-4-nitrobenzoyl chloride has potential applications in synthesizing specialized polymers. The acyl chloride group is highly reactive toward nucleophiles such as alcohols and amines, allowing it to be used as a monomer or a modifying agent in polymerization reactions. This can lead to the formation of polyesters and polyamides. The incorporation of the methoxy and nitro functional groups into a polymer backbone can be used to tailor specific material properties, such as thermal stability, mechanical strength, or optical characteristics. While this highlights its potential based on functional group reactivity, specific studies detailing its use in polymer development are not widely available.

Synthesis of Polymers with Tailored Electronic or Optical Properties

The specific arrangement of an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the benzene (B151609) ring of 3-Methoxy-4-nitrobenzoyl chloride gives it significant potential in the synthesis of functional polymers. This "push-pull" electronic structure is a key design feature for materials with tailored optoelectronic properties.

When this monomer is incorporated into a polymer backbone, such as in polyesters or polyamides, it can impart unique characteristics to the final material. The distinct electronic nature of the substituents can influence the polymer's conjugation and energy levels. This allows for the tuning of the material's band gap, which is a critical factor in applications for organic electronics. Research into related nitro-substituted aromatic compounds for polymer chemistry has shown their utility in creating specialty materials. chemimpex.com The introduction of the 3-methoxy-4-nitrobenzoyl moiety is a strategic approach to manipulating the electronic and photophysical properties of polymers for potential use in organic light-emitting diodes (OLEDs) and other electronic devices. chemicalbook.com

Development of Materials with Enhanced Thermal Stability and Mechanical Properties

The inherent rigidity of the aromatic core of 3-Methoxy-4-nitrobenzoyl chloride is a crucial attribute for creating polymers with superior thermomechanical performance. The incorporation of such rigid, planar structures into a polymer chain generally enhances its thermal stability and mechanical strength.

When used in polycondensation reactions to form aromatic polymers, the 3-methoxy-4-nitrobenzoyl unit restricts the rotational freedom of the polymer chains. This leads to a more rigid-rod-like structure, which can result in:

Higher Glass Transition Temperatures (Tg): The reduced chain flexibility means more thermal energy is required to induce segmental motion, making the resulting materials suitable for high-temperature applications.

Improved Mechanical Strength: The rigid backbone contributes to higher tensile strength and modulus, as stress can be more effectively distributed along the polymer chains.

The synthesis of novel polymers using substituted benzoyl chlorides has been shown to yield materials with enhanced thermal stability and mechanical properties, underscoring the potential of 3-Methoxy-4-nitrobenzoyl chloride in the field of high-performance plastics and composites.

Analytical and Spectroscopic Characterization in Research

Purity Assessment Techniques

Ensuring the purity of acyl chlorides like 3-Methoxy-4-nitrobenzoyl chloride is challenging due to their high reactivity, particularly towards hydrolysis. Direct analysis by standard chromatographic methods can be unreliable. google.com Therefore, specialized techniques are often employed.

One of the primary methods for assessing the purity of acyl chlorides is derivatization followed by High-Performance Liquid Chromatography (HPLC). nih.gov This technique involves reacting the highly reactive acyl chloride with a derivatizing agent to form a more stable product that can be easily analyzed. For instance, nitrophenylhydrazine can be used as a derivatization reagent, which reacts with the acyl chloride to form a stable derivative with strong ultraviolet-visible light absorption, making it suitable for detection with a Diode-Array Detector (DAD). google.com The resulting derivative is then separated and quantified using reversed-phase HPLC, allowing for the determination of the original acyl chloride's purity. google.comnih.gov This method is advantageous as it avoids the interference of the parent carboxylic acid (3-methoxy-4-nitrobenzoic acid), which might be present as an impurity. google.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-Methoxy-4-nitrobenzoyl chloride. Each method provides specific information about the compound's functional groups and atomic connectivity.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-Methoxy-4-nitrobenzoyl chloride is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. Based on the electronic effects of the methoxy (-OCH₃), nitro (-NO₂), and benzoyl chloride (-COCl) groups, the aromatic protons would appear at specific chemical shifts (δ), typically between 7.5 and 8.5 ppm. The methoxy group protons would appear as a sharp singlet further upfield, generally around 4.0 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for 3-Methoxy-4-nitrobenzoyl chloride would be expected to show eight distinct signals. The carbonyl carbon of the acyl chloride is the most deshielded and would appear significantly downfield (around 165-170 ppm). The aromatic carbons would resonate in the typical range of 110-155 ppm, with their exact shifts influenced by the attached functional groups. The carbon atom of the methoxy group would be observed further upfield, typically in the range of 55-60 ppm. For the related compound m-Nitrobenzoyl chloride, the InChIKey is NXTNASSYJUXJDV-UHFFFAOYSA-N. chemicalbook.com

Table 1: Predicted NMR Data for 3-Methoxy-4-nitrobenzoyl chloride This table contains predicted data based on typical chemical shifts for the functional groups present.

| Analysis Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.5 - 8.5 |

| Methoxy Protons (-OCH₃) | ~4.0 (singlet) | |

| ¹³C NMR | Carbonyl Carbon (-COCl) | 165 - 170 |

| Aromatic Carbons (C-NO₂) | 150 - 155 | |

| Aromatic Carbons (C-O) | 145 - 150 | |

| Aromatic Carbons (C-H, C-COCl) | 110 - 135 | |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of 3-Methoxy-4-nitrobenzoyl chloride would exhibit several characteristic absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the acyl chloride carbonyl group is expected in the region of 1770-1810 cm⁻¹. This is typically at a higher wavenumber than the carbonyl stretch for a corresponding carboxylic acid or ester.

NO₂ Stretches: Two distinct bands corresponding to the nitro group will be present. The asymmetric stretching vibration appears as a strong band around 1520-1560 cm⁻¹, while the symmetric stretch is observed around 1345-1385 cm⁻¹.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong absorption band in the fingerprint region, typically around 1250-1300 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric).

C-Cl Stretch: The stretch for the carbon-chlorine bond of the acyl chloride is expected in the range of 650-850 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 3-Methoxy-4-nitrobenzoyl chloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1770 - 1810 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1250 - 1300 | Strong |

| Ether (Ar-O-CH₃) | Symmetric Stretch | 1000 - 1080 | Medium |

| Acyl Chloride (C-Cl) | Stretch | 650 - 850 | Medium-Strong |

Mass Spectrometry (MS, HRMS, GC-MSn)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The monoisotopic mass of 3-Methoxy-4-nitrobenzoyl chloride (C₈H₆ClNO₄) is 214.998535 g/mol . epa.gov

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 215. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z ≈ 217 with about one-third the intensity of the M⁺ peak would also be expected, which is a characteristic signature for a monochlorinated compound.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₈H₆ClNO₄. Common fragmentation patterns would likely involve the loss of the chlorine atom (M-Cl)⁺ to give a fragment at m/z ≈ 180, followed by the loss of a carbonyl group (M-COCl)⁺ to yield a fragment at m/z ≈ 152.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are essential for monitoring the progress of reactions involving 3-Methoxy-4-nitrobenzoyl chloride and for purifying the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. umass.eduorgchemboulder.com For example, in the synthesis of 3-Methoxy-4-nitrobenzoyl chloride from its corresponding carboxylic acid, TLC can be used to track the disappearance of the starting material and the appearance of the product. umass.edu

A small amount of the reaction mixture is spotted on a TLC plate (typically silica gel). orgchemboulder.com The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of hexane and ethyl acetate. Since the acyl chloride product is generally less polar than the carboxylic acid starting material, it will travel further up the plate, resulting in a higher Retention Factor (R𝖿) value. By comparing the spots of the reaction mixture to the spots of the pure starting material and product, the extent of the reaction can be qualitatively assessed. Visualization is often achieved using a UV lamp, as the aromatic rings will absorb UV light and appear as dark spots on the fluorescent plate. umass.edu

Column Chromatography (Flash Chromatography)

Flash column chromatography is a widely employed purification technique in organic synthesis, and it is applicable to the purification of benzoyl chlorides. In the context of related compounds, such as in the synthesis of various substituted benzamides, flash chromatography on silica gel is a standard procedure. For instance, the purification of crude products from reactions involving benzoyl chlorides often utilizes a solvent system of hexane and ethyl acetate. The polarity of the solvent mixture is adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts.

While a specific protocol for 3-methoxy-4-nitrobenzoyl chloride is not detailed, a general approach would involve dissolving the crude material in a minimal amount of a suitable solvent and adsorbing it onto silica gel. The purification would then be carried out using a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. The fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Table 1: General Parameters for Flash Chromatography of Benzoyl Chloride Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Typically a mixture of hexane and ethyl acetate; the ratio is optimized based on the polarity of the specific compound. |

| Elution | Isocratic or gradient elution may be used. |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds. For compounds that are UV-active, such as those containing a nitrobenzoyl group, HPLC with UV detection is a common method of analysis. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is frequently used for the analysis of benzoyl chloride derivatives.

Table 2: Illustrative HPLC Conditions for Analysis of a Nitrobenzoyl Chloride Derivative

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | UV | sielc.com |

| Application | Analysis and preparative separation for impurity isolation. | sielc.com |

Other Analytical Approaches (e.g., UV-Vis Spectroscopy for Derivatization Detection)

The inherent chromophore in 3-methoxy-4-nitrobenzoyl chloride, the nitrobenzoyl group, allows for its detection using UV-Visible spectroscopy. This technique is particularly useful for monitoring reactions where this compound is used as a derivatizing agent. When 3-methoxy-4-nitrobenzoyl chloride reacts with a substrate that is not UV-active, the introduction of the nitrobenzoyl moiety allows for the detection and quantification of the resulting derivative by UV-Vis spectroscopy.

Computational Chemistry Studies on 3 Methoxy 4 Nitrobenzoyl Chloride and Its Derivatives

Molecular Structure Optimization and Characterization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For 3-methoxy-4-nitrobenzoyl chloride, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The molecular structure of 3-methoxy-4-nitrobenzoyl chloride is characterized by a central benzene (B151609) ring. smolecule.com Key structural features include the acyl chloride group, a methoxy (B1213986) substituent, and a nitro group. smolecule.com The acyl chloride is the primary reactive site. The carbon-chlorine bond in the acyl chloride group has a typical length of approximately 1.79 to 1.81 Ångströms. smolecule.com The physical state of 3-methoxy-4-nitrobenzoyl chloride at room temperature is expected to be solid, a prediction based on its molecular structure and by comparing it to related compounds. smolecule.com The presence of several polar substituents and a relatively high molecular weight contribute to intermolecular forces that favor a solid state under normal conditions. smolecule.com

Table 1: Selected Optimized Geometrical Parameters of 3-Methoxy-4-nitrobenzoyl chloride (Theoretical) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Cl | 1.805 | | | | C=O | 1.190 | | | | C-C (ring) | 1.390 - 1.410 | | | | C-N | 1.480 | | | | N-O | 1.220 | | | | C-O (methoxy) | 1.360 | | | | O-C (methyl) | 1.430 | | | | | | O=C-Cl | 120.5 | | | | C-C-N | 119.8 | | | | C-C-O (methoxy) | 125.0 | | | | | Cl-C-C=C | 179.5 | | | | | C-C-N-O | 0.5 | | | | | C-C-O-C | 178.0 |

Note: The values in this table are representative and may vary depending on the level of theory and basis set used in the computational study.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

For 3-methoxy-4-nitrobenzoyl chloride, the HOMO is typically localized on the benzene ring and the methoxy group, which are electron-rich regions. In contrast, the LUMO is predominantly centered on the nitro group and the carbonyl carbon of the benzoyl chloride, which are electron-deficient sites. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and can participate in reactions involving its electron-donating aromatic system. The HOMO-LUMO gap for this molecule is calculated to be around 4.94 eV, indicating good chemical stability. researchgate.net

Table 2: Calculated Electronic Properties of 3-Methoxy-4-nitrobenzoyl chloride

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.45 |

| LUMO Energy | -2.51 |

| HOMO-LUMO Gap (ΔE) | 4.94 |

| Ionization Potential | 7.45 |

| Electron Affinity | 2.51 |

| Electronegativity (χ) | 4.98 |

| Chemical Hardness (η) | 2.47 |

| Chemical Softness (S) | 0.41 |

Note: These values are calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory and can vary with the computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.denih.govresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate potentials. researchgate.netresearchgate.net

For 3-methoxy-4-nitrobenzoyl chloride, the MEP map would show a significant negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the carbonyl oxygen. These are the most likely sites for interaction with electrophiles. The most positive potential would be concentrated around the carbonyl carbon and the hydrogen atoms of the benzene ring, indicating these as the primary sites for nucleophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the nature of chemical bonding in molecules. jussieu.frresearchgate.netjussieu.fr They provide a topological analysis of electron pairing, revealing the locations of covalent bonds, lone pairs, and atomic cores. nih.govjussieu.fr

In the case of 3-methoxy-4-nitrobenzoyl chloride, ELF and LOL analyses would clearly delineate the covalent bonds within the benzene ring, the nitro group, the methoxy group, and the benzoyl chloride moiety. The analysis would also highlight the presence of lone pairs on the oxygen and chlorine atoms. These visualizations offer a chemically intuitive picture of the electron distribution, complementing the information obtained from FMO and MEP analyses. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. nih.govchemtools.org NCI analysis is a computational method used to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. chemtools.orgyoutube.com The analysis is based on the electron density and its derivatives. chemtools.org

For 3-methoxy-4-nitrobenzoyl chloride, NCI analysis can reveal intramolecular interactions, such as potential weak hydrogen bonds between the methoxy group and the nitro group, which can influence the molecule's conformation. It can also be used to study intermolecular interactions in the solid state, providing insights into the crystal packing and stability. The visualization of these interactions typically involves plotting the reduced density gradient against the electron density, where characteristic spikes indicate the presence of non-covalent interactions. chemtools.org

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

For 3-methoxy-4-nitrobenzoyl chloride, theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various functional groups. For instance, the characteristic C=O stretching frequency of the acyl chloride, the N-O stretching of the nitro group, and the C-O stretching of the methoxy group can all be calculated. Similarly, the chemical shifts of the hydrogen and carbon atoms in the NMR spectra can be computed, providing a detailed picture of the molecule's electronic environment. nih.gov

Hammett Parameter Correlation in Reactivity Studies

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates the reaction rates or equilibrium constants of a series of reactions to two parameters: a substituent constant (σ) and a reaction constant (ρ). libretexts.orgresearchgate.net The substituent constant, σ, reflects the electronic properties of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a reaction to these substituent effects. libretexts.org

In the context of 3-methoxy-4-nitrobenzoyl chloride, Hammett analysis can be used to understand how the methoxy and nitro groups influence its reactivity. The electron-donating methoxy group has a negative σ value, while the electron-withdrawing nitro group has a positive σ value. These parameters can be used to predict the rates of reactions involving the benzoyl chloride, such as nucleophilic acyl substitution. smolecule.com For instance, a large negative ρ value for a reaction would indicate that electron-donating groups accelerate the reaction, while a positive ρ value would suggest the opposite. acs.org However, it is important to note that the Hammett equation may have limitations, particularly for ortho-substituted compounds where steric effects can play a significant role. libretexts.org

Table of Compounds

| Compound Name |

|---|

| 3-Methoxy-4-nitrobenzoyl chloride |

| 4-methoxy-3-nitrobenzoyl chloride |

| 4-nitrobenzoyl chloride |

| 3-Hydroxy-4-methoxybenzoyl chloride |

| 3-Methoxy-4-methylbenzoyl chloride |

| 3-Methoxybenzoyl chloride |

| 4-nitrocatechol |

| 4-chloro-7-nitrobenzofurazan |

| (E)-4,4'-dihydroxystilbene |

| 4-hydroxy-3-methoxybenzaldehyde |

| Nicotinamide |

| Coumestrol |

| Benzoyl chloride |

| Imidazole |

| 4-dinitrophenyl-N'-(6-chloronicotinoyl)thiourea |

| 6-chloronicotinyl chloride |

| Potassium thiocyanate |

| 2,4-dinitroaniline |

| α-cubebene |

| β-caryophyllene |

| Caryophyllene oxide |

| 1,8-cineole |

| β-pinene |

| N-(2,5-methylphenyl)salicylaldimine |

| 1-amidino-O-(n-butyl)urea |

| 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile |

| 2-chloro-4,6-dimethylpyridine-3-carbonitrile |

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Pathways

The traditional synthesis of acyl chlorides, including 3-methoxy-4-nitrobenzoyl chloride, often relies on reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.uklibretexts.org These methods, while effective, generate corrosive byproducts such as hydrogen chloride (HCl), sulfur dioxide (SO₂), and phosphorus oxychloride (POCl₃), which pose environmental and handling challenges. chemguide.co.uklibretexts.org

| Parameter | Traditional Synthesis (e.g., with SOCl₂) nih.gov | Potential Green Synthesis Pathway |

| Chlorinating Agent | Thionyl chloride (SOCl₂), PCl₅, Oxalyl chloride | Novel catalytic systems, biocatalysis |

| Byproducts | SO₂, HCl, POCl₃ (corrosive, gaseous) | Water, recoverable catalysts |

| Solvents | Often requires chlorinated solvents (e.g., DCM) or excess reagent | Benign solvents (e.g., water, ionic liquids), solvent-free |

| Energy Input | Often requires heating/reflux nih.gov | Milder conditions, room temperature reactions |

| Atom Economy | Moderate to low | High |

Table 1. Comparison of Traditional and Potential Green Synthetic Pathways.

Exploration of Catalytic Transformations

The reactivity of the acyl chloride group makes 3-methoxy-4-nitrobenzoyl chloride a prime candidate for a wide range of catalytic transformations. While it is a classic acylating agent for reactions like Friedel-Crafts acylation, esterification, and amidation, future research will likely focus on expanding its reactivity profile through novel catalysis. wikipedia.orgmdpi.com

Phase-transfer catalysis is a promising area. Using phase-transfer catalysts can enhance reaction rates and yields in multiphase systems (e.g., aqueous/organic), which is particularly relevant for improving the efficiency and green credentials of synthesis. google.comresearchgate.netoup.comgoogle.com For example, using catalysts like pyridine (B92270) derivatives or quaternary ammonium (B1175870) salts could facilitate reactions with a wider range of nucleophiles under milder conditions. researchgate.netgoogle.com Furthermore, the development of enantioselective catalytic processes could allow for the synthesis of chiral molecules, a critical need in the pharmaceutical industry. The exploration of metal-catalyzed cross-coupling reactions involving the acyl chloride group, while less common than for aryl halides, represents another frontier for creating complex molecular architectures.

Advanced Functional Material Precursor Applications

The unique electronic properties of 3-methoxy-4-nitrobenzoyl chloride, stemming from the combination of an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, make it an intriguing building block for advanced functional materials. smolecule.com This "push-pull" electronic structure is a common motif in materials designed for applications in optics and electronics.

Future research is expected to leverage this compound as a precursor for:

Polymers: Incorporation into polymer backbones could create functionalized polymers with specific properties for applications in material science. smolecule.com

Non-Linear Optical (NLO) Materials: The push-pull nature of the molecule is a key feature for second-order NLO materials, which have applications in telecommunications and optical computing.

Organic Semiconductors: As a component in larger conjugated systems, it could be used to tune the electronic properties of materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Molecular Sensors: The reactive acyl chloride handle allows for its attachment to various platforms, while the nitro group could act as a recognition site or be reduced to an amine for further functionalization, enabling the development of chemosensors.

Deeper Mechanistic Insights into Complex Reactions

While the general reactivity of benzoyl chlorides is well-understood, the interplay of the methoxy and nitro substituents in 3-methoxy-4-nitrobenzoyl chloride presents opportunities for deeper mechanistic studies. wikipedia.org The electron-donating methoxy group and the strongly electron-withdrawing nitro group have opposing effects on the electron density of the benzene (B151609) ring and the reactivity of the acyl chloride group.

Future research could employ advanced kinetic and spectroscopic techniques to study its reactions in detail. For example, investigating its hydrolysis or aminolysis under various conditions can provide precise data on reaction rates and substituent effects. acs.org Such studies are crucial for optimizing reaction conditions and for understanding the stability of intermediates. researchgate.netacs.org Mechanistic interpretations of its reactions, such as those involving inverse phase transfer catalysis, can reveal complex reaction pathways and help in designing more efficient synthetic protocols. researchgate.netoup.com

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. researchgate.net For 3-methoxy-4-nitrobenzoyl chloride, computational studies can provide profound insights into its structure, electronic properties, and reactivity, guiding experimental work.

Future research directions in this area include:

Reaction Pathway Modeling: Simulating reaction mechanisms, such as its acylation of various nucleophiles, to predict transition state energies and identify the most favorable reaction pathways.

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives synthesized from this precursor. researchgate.net

Designing Novel Derivatives: Computationally screening virtual libraries of compounds derived from 3-methoxy-4-nitrobenzoyl chloride to identify candidates with enhanced properties (e.g., greater NLO response, specific binding affinity) before committing to laboratory synthesis. This in-silico design process can significantly accelerate the discovery of new functional molecules. researchgate.net

| Research Area | Potential Computational Contribution | Expected Outcome |

| Reactivity | DFT calculations of transition state energies | Prediction of reaction kinetics and product selectivity |

| Material Properties | Modeling of electronic structure and polarizability | Identification of derivatives with enhanced optical/electronic properties |

| Spectroscopy | Simulation of NMR, IR, and other spectra | Aiding structural confirmation of new compounds researchgate.net |

| Catalysis | Modeling catalyst-substrate interactions | Design of more efficient and selective catalysts |

Table 2. Applications of Computational Chemistry in Researching 3-Methoxy-4-nitrobenzoyl chloride.

Integration into Automated Synthesis Platforms

The move towards automation and high-throughput experimentation is a major trend in chemical synthesis. The use of automated synthesis platforms, including flow chemistry systems, can offer significant advantages in terms of reproducibility, safety, and efficiency.

As a reactive liquid or low-melting-point solid, 3-methoxy-4-nitrobenzoyl chloride and its precursor, 3-methoxy-4-nitrobenzoic acid, are well-suited for integration into such systems. nih.govnih.gov Future research will likely focus on developing robust, automated protocols for both the synthesis of the acyl chloride itself and its subsequent use in creating libraries of derivatives. This would enable the rapid screening of numerous compounds for applications in drug discovery and materials science. google.com For instance, an automated platform could systematically react 3-methoxy-4-nitrobenzoyl chloride with a diverse set of amines or alcohols to quickly generate a large library of amides and esters for biological screening or materials characterization.

Q & A

What are the standard synthetic routes for preparing 3-Methoxy-4-nitrobenzoyl chloride, and what key reaction parameters influence yield?

3-Methoxy-4-nitrobenzoyl chloride can be synthesized via Friedel-Crafts acylation using SnCl₄ as a catalyst in dry CH₂Cl₂, reacting with aromatic esters (e.g., ethyl 3,4-methylenedioxyphenylacetate). Yields depend on substituent electronic effects and reaction conditions, with reported yields ranging from 40% to 48% . Alternative routes include nitration of methoxy-substituted benzoic acid derivatives followed by chlorination, though this may require careful control of nitro-group positioning to avoid regioisomers .

How can researchers characterize the purity and structural integrity of 3-Methoxy-4-nitrobenzoyl chloride?

- Spectroscopic methods :

- Chromatography : HPLC or GC-MS detects impurities from incomplete chlorination or hydrolysis byproducts .

What experimental strategies mitigate low yields in Friedel-Crafts acylation involving this compound?

- Catalyst optimization : SnCl₄ enhances electrophilicity of the acyl chloride but must be anhydrous to prevent hydrolysis .

- Solvent choice : Dry CH₂Cl₂ minimizes side reactions, while DMF may improve solubility of aromatic substrates .

- Temperature control : Reactions at 70°C for 14 hours balance activation energy and decomposition risks .

How should researchers address discrepancies in reaction yields reported across studies?

Yield variations (e.g., 40% vs. 48% in Friedel-Crafts acylation) often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce reactivity, requiring longer reaction times .

- Catalyst purity : Trace moisture in SnCl₄ can deactivate the catalyst, necessitating rigorous drying .

- Workup protocols : Incomplete extraction or improper drying (e.g., Na₂SO₄ vs. MgSO₄) may reduce recovered product .

What safety protocols are critical when handling 3-Methoxy-4-nitrobenzoyl chloride?

- Storage : Keep in a dry, ventilated environment at room temperature to prevent hydrolysis or decomposition .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact with corrosive vapors or dust .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels .

How is this compound utilized in synthesizing heterocyclic compounds with neuropharmacological activity?

3-Methoxy-4-nitrobenzoyl chloride serves as a key intermediate in synthesizing 2,3-benzodiazepine (2,3-BDZ) derivatives , which modulate AMPA receptors. For example: